Phenacylazanium;bromide

Description

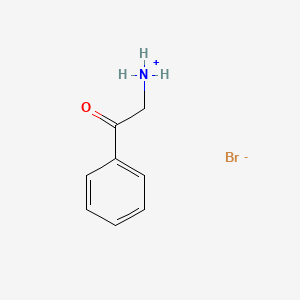

Phenacylazanium bromide (systematic name: 2-bromo-1-phenylethan-1-aminium bromide) is a quaternary ammonium salt characterized by a phenacyl group (C₆H₅COCH₂–) bonded to a positively charged nitrogen atom, with bromide as the counterion. This compound is structurally distinct from simple alkylammonium salts due to the aromatic and ketone functionalities in the phenacyl moiety. Its applications span organic synthesis, where it may act as a phase-transfer catalyst or intermediate in heterocyclic chemistry .

Properties

IUPAC Name |

phenacylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.BrH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDCKVZHZZHXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[NH3+].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenacylazanium bromide is synthesized through the bromination of acetophenone. The reaction involves the addition of bromine to acetophenone in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions typically include:

- Temperature: Room temperature to 50°C

- Solvent: Acetic acid or carbon tetrachloride

- Reagents: Bromine (Br₂)

The reaction can be represented as:

C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr

Industrial Production Methods: Industrial production of phenacylazanium bromide follows similar synthetic routes but on a larger scale. The process involves:

- Continuous flow reactors to maintain consistent reaction conditions

- Use of bromine in excess to ensure complete bromination

- Efficient separation and purification techniques to isolate the product

Chemical Reactions Analysis

Phenacylazanium bromide undergoes various types of chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: Phenacylazanium bromide reacts with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products. For example, reaction with an amine yields a phenacylamine derivative.

Reagents and Conditions: Nucleophiles (amines, thiols, alcohols), solvents like ethanol or methanol, room temperature to reflux conditions.

Oxidation Reactions:

Oxidation to Phenacyl Azides: Phenacylazanium bromide can be oxidized to phenacyl azides using oxidizing agents like sodium azide.

Reagents and Conditions: Sodium azide, solvents like dimethylformamide (DMF), room temperature.

Reduction Reactions:

Reduction to Phenacyl Alcohols: Phenacylazanium bromide can be reduced to phenacyl alcohols using reducing agents like sodium borohydride.

Reagents and Conditions: Sodium borohydride, solvents like ethanol, room temperature.

Major Products Formed:

- Phenacylamine derivatives

- Phenacyl azides

- Phenacyl alcohols

Scientific Research Applications

Phenacylazanium bromide has significant applications in various fields:

Chemistry:

- Used as an intermediate in the synthesis of heterocyclic compounds.

- Employed in multicomponent reactions to build complex molecular structures.

Biology:

- Utilized in the synthesis of bioactive molecules and pharmaceuticals.

- Acts as a precursor for the development of enzyme inhibitors and receptor modulators.

Medicine:

- Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Industry:

- Applied in the production of dyes, pigments, and other industrial chemicals.

- Used in the manufacture of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of phenacylazanium bromide involves its reactivity as an electrophile. The compound’s carbonyl group and bromine atom make it highly reactive towards nucleophiles. The molecular targets and pathways involved include:

Electrophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products.

Pathways: The compound can participate in pathways involving nucleophilic substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Phenacyl Bromide (C₆H₅COCH₂Br)

- Structural Differences : Phenacyl bromide lacks the quaternary ammonium group present in phenacylazanium bromide. Instead, it features a brominated methyl ketone.

- Reactivity : Phenacyl bromide is highly reactive as an alkylating agent, commonly used to introduce phenacyl groups in nucleophilic substitutions. In contrast, phenacylazanium bromide’s quaternary ammonium structure enhances solubility in polar solvents, making it suitable for phase-transfer catalysis .

- Toxicity : Phenacyl bromide is a potent lachrymator (tear gas agent) and irritant, whereas phenacylazanium bromide’s ionic nature reduces volatility and acute toxicity .

Vecuronium Bromide (C₃₄H₅₇BrN₂O₄)

- Functional Contrast : Vecuronium bromide is a steroidal neuromuscular blocking agent (NMBA) used in anesthesia. Phenacylazanium bromide lacks the steroidal backbone and NMBA activity.

- Pharmacokinetics : Vecuronium’s bromide ion contributes to its stability and prolonged neuromuscular blockade, while phenacylazanium bromide’s bromide serves primarily as a counterion without therapeutic effects .

Benzalkonium Bromide (C₂₁H₃₈BrN)

- Applications : Benzalkonium bromide is a surfactant and antiseptic. Both compounds share quaternary ammonium structures, but phenacylazanium bromide’s aromatic ketone group confers distinct electronic properties, influencing its reactivity in organic reactions .

Research Findings and Mechanistic Insights

- Synthetic Utility : Phenacylazanium bromide’s ionic nature facilitates nucleophilic substitutions in biphasic systems, outperforming phenacyl bromide in reactions requiring polar protic solvents .

- Stability : Unlike vecuronium bromide, which degrades via Hofmann elimination, phenacylazanium bromide is stable under acidic conditions due to its robust quaternary ammonium structure .

- Safety Profile : Comparative studies highlight phenacylazanium bromide’s lower acute toxicity compared to phenacyl bromide, making it preferable in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.